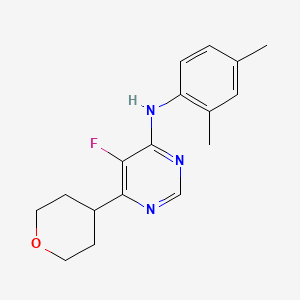
1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H14N3S. It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms. The compound also features a thienylmethyl group, which is a sulfur-containing aromatic ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 2-thienylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the thienylmethyl group.
Scientific Research Applications
1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-N-(2-furylmethyl)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thienyl ring.
1,3-dimethyl-N-(2-pyridylmethyl)-1H-pyrazol-5-amine: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
1,3-dimethyl-N-(2-thienylmethyl)-1H-pyrazol-5-amine is unique due to the presence of the thienylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14ClN3S |
|---|---|
Molecular Weight |
243.76 g/mol |
IUPAC Name |
2,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13N3S.ClH/c1-8-6-10(13(2)12-8)11-7-9-4-3-5-14-9;/h3-6,11H,7H2,1-2H3;1H |
InChI Key |
CAJHYSQHRDRNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CS2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-methyl-3-{[1-(pent-4-enoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12232979.png)
![2-cyclopropyl-N-[(oxolan-2-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12232993.png)
![3-Methyl-2-({1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyridine](/img/structure/B12233000.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B12233011.png)
![8-{[3-(Trifluoromethyl)phenyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12233018.png)
![3-Tert-butyl-6-{[1-(cyclopropanesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12233023.png)
![11-(Pyridin-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12233033.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233035.png)
![methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B12233040.png)
![2-Tert-butyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12233043.png)
![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]thiomorpholine](/img/structure/B12233052.png)
![4-Ethyl-5-fluoro-6-{5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12233055.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12233064.png)

